N-cyclohexylpiperidine-3-carboxamide hydrochloride
Overview
Description
“N-cyclohexylpiperidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 937724-80-6 . It has a molecular weight of 246.78 .
Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is N-cyclohexyl-3-piperidinecarboxamide hydrochloride . The InChI code for the compound is 1S/C12H22N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h10-11,13H,1-9H2,(H,14,15);1H .
Scientific Research Applications
Selective Hydrogenation Catalysts
A catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) demonstrates high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions, highlighting its potential application in chemical manufacturing processes, especially in polyamide production (Wang et al., 2011).
Synthesis of Cyclohex-3-enamines
The preparation of N-substituted cyclohex-3-enamines from commercially available trans-4-aminocyclohexanol hydrochloride offers a cheaper and more scalable method, illustrating its utility in medicinal chemistry as an intermediate (Álvarez-Pérez & Marco-Contelles, 2009).
Antituberculosis Agents
Indole-2-carboxamides, identified from phenotypic screening against mycobacteria, show promise as antituberculosis agents. Structural modifications to enhance mycobacterial activity while improving metabolic stability highlight the potential of this class in tuberculosis treatment (Kondreddi et al., 2013).
Antitumor Activities
2-Cyanoaziridine-1-carboxamides synthesized from 2-cyanoaziridine and various isocyanates exhibit activity against solid and hematological tumor cells, including strains resistant to conventional chemotherapy. This suggests their utility as novel antitumor agents (Iyengar et al., 1999).
Safety And Hazards
properties
IUPAC Name |
N-cyclohexylpiperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h10-11,13H,1-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNWNASCYWHQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylpiperidine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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